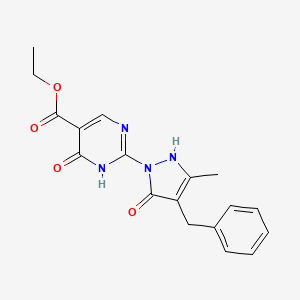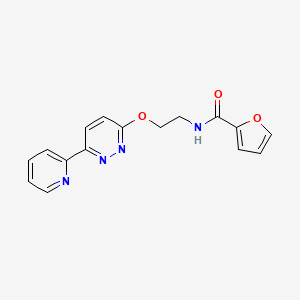
N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)furan-2-carboxamide" falls into a class of chemicals with complex heterocyclic structures, which are of significant interest in the field of medicinal chemistry due to their diverse biological activities. This analysis explores the synthesis, molecular structure, chemical reactions, and properties of compounds with similar structures.
Synthesis Analysis
Compounds closely related to the specified chemical structure have been synthesized through multi-component reactions, involving key steps such as the reaction between malonamide derivatives and aldehydes in the presence of bases like triethylamine in water at room temperature (Jayarajan et al., 2019). Such methods highlight the efficiency and eco-friendliness of synthesizing complex heterocyclic compounds.
Molecular Structure Analysis
Characterization techniques such as FT-IR, NMR, and X-ray diffraction have been utilized to determine the molecular structure of synthesized compounds. Computational chemistry methods further support the structural analysis, providing insights into the molecular geometry and electronic structure of these compounds (Jayarajan et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves the formation of new heterocyclic systems via ring closure reactions, showcasing the versatility of these compounds in forming diverse chemical structures with potential biological activity (Stroganova et al., 2016).
科学的研究の応用
Synthesis and Catalysis
The compound is part of the heterocyclic N-oxide derivatives, notable for their versatility in synthetic intermediates and biological importance. These derivatives are pivotal in metal complex formation, catalyst design, asymmetric catalysis, and synthesis. Their significance in medicinal applications is also notable, especially in the creation of compounds with anticancer, antibacterial, and anti-inflammatory properties (Li et al., 2019).
Reactions with Nucleophiles
Arylmethylidene derivatives of 3H-furan-2-ones, including compounds like N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)furan-2-carboxamide, exhibit diverse reactions with C-, N-, N,N-, and N,O-nucleophilic agents and amines of the heterocyclic series. The reaction direction is influenced by the structure of the initial reagents, strength of the nucleophilic agent, and specific reaction conditions. This leads to the formation of a wide range of compounds such as amides, 4-oxoalkanoic hydrazides, and various cyclic and heterocyclic compounds (Kamneva et al., 2018).
Potential in CNS Drug Synthesis
Compounds with the structure of N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)furan-2-carboxamide may serve as lead molecules for synthesizing compounds with Central Nervous System (CNS) activity. Heterocycles with heteroatoms like nitrogen (N), sulfur (S), and oxygen (O), are significant in forming a large class of organic compounds with potential CNS effects ranging from depression to convulsion (Saganuwan, 2017).
Antitubercular Activity
Derivatives related to N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)furan-2-carboxamide, such as 2-isonicotinoylhydrazinecarboxamide, have been evaluated for their antitubercular activity against various strains of Mycobacteria. The structural modification of related compounds has been shown to possess significant antitubercular properties, serving as a basis for designing new leads for antituberculosis compounds (Asif, 2014).
作用機序
Target of Action
Similar compounds have been shown to exhibit cytotoxic activity against human cancer cell lines .
Mode of Action
Similar compounds have been shown to inhibit vegfr2, a receptor tyrosine kinase that plays a key role in angiogenesis .
Biochemical Pathways
Inhibition of vegfr2 can affect the vegf signaling pathway, which plays a crucial role in angiogenesis .
Result of Action
Similar compounds have shown cytotoxic activity against human cancer cell lines .
特性
IUPAC Name |
N-[2-(6-pyridin-2-ylpyridazin-3-yl)oxyethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c21-16(14-5-3-10-22-14)18-9-11-23-15-7-6-13(19-20-15)12-4-1-2-8-17-12/h1-8,10H,9,11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMJVAKPWHPCRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)furan-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-[2-(Hydroxymethyl)azepan-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2496809.png)

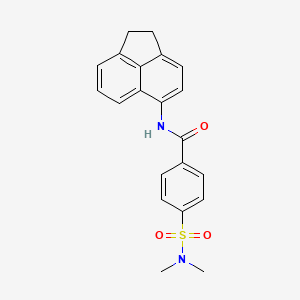
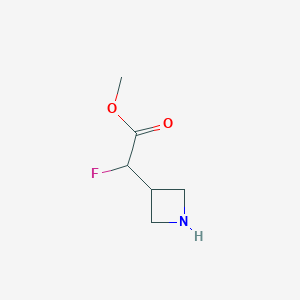

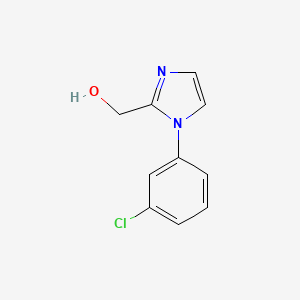
![4-chloro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B2496820.png)
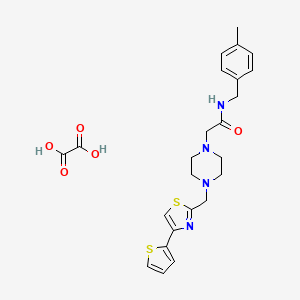
![5-[(Trifluoromethyl)sulphonyl]-1H-benzimidazole](/img/structure/B2496823.png)
![5-Ethyl-2-phenyl-7-(piperazine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2496824.png)
![N-(4-acetylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2496828.png)


